Endusamycin Exhibits Enhanced Efficacy Against Breast Cancer Stem Cells Compared to Salinomycin
Endusamycin and other nanchangmycin analogs exhibit potent inhibitory activity against 39 different types of cancer cells, primarily targeting the Wnt/β-catenin signaling pathway. Notably, endusamycin demonstrates greater efficacy against breast cancer stem cells compared to salinomycin [1]. Salinomycin, a glycosylated polyether ionophore widely used as an anticoccidial agent in poultry and extensively studied as a cancer stem cell inhibitor, serves as the direct comparator. The reported difference in efficacy is qualitative (greater) rather than quantitative (e.g., fold-change or IC₅₀ values) in the available literature, though the observation originates from a direct head-to-head comparison.
| Evidence Dimension | Efficacy against breast cancer stem cells |
|---|---|
| Target Compound Data | Greater efficacy versus salinomycin (qualitative observation) |
| Comparator Or Baseline | Salinomycin |
| Quantified Difference | Reported as greater efficacy; precise fold-change not specified in source |
| Conditions | In vitro breast cancer stem cell assays; targeting Wnt/β-catenin signaling pathway |
Why This Matters
For procurement decisions in anticancer stem cell research, endusamycin offers a potentially superior tool compound for Wnt/β-catenin pathway interrogation compared to the more established salinomycin, justifying its selection despite higher cost and lower commercial availability.
- [1] Chang Y, Liu Z, Deng Z, Liu T. Overproduction of endusamycin in Streptomyces endus subsp. aureus. Synth Syst Biotechnol. 2025;10(2):523-531. doi:10.1016/j.synbio.2025.02.004 View Source
